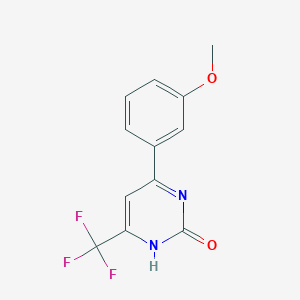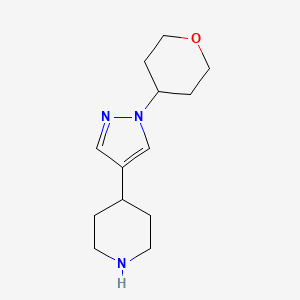
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
Descripción general
Descripción
The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” has a similar structure . It has a molecular weight of 257.2 .
Molecular Structure Analysis
The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” has a molecular formula of C10H22Cl2N2O .Physical and Chemical Properties Analysis
The compound “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” is a solid . The compound “Tetrahydropyran” is a colourless liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, an anticancer drug. A robust three-step synthesis process for the key intermediate has been developed, which includes nucleophilic aromatic substitution, hydrogenation, and iodination steps (Fussell et al., 2012).
Formation of Physiologically Active Compounds : Studies have explored the synthesis of physiologically active compounds, such as 1′-substituted 6-amino-spiro-4-(piperidine-4′)-2H,4H-pyrano[2,3-c]pyrazoles, through the condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones (Shestopalov et al., 2003).
Synthesis of Fluorescent Films : Compounds like 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates have been synthesized, which are promising as monomers for the preparation of fluorescent films (Soboleva et al., 2017).
One-Step Synthesis of 6-amino-5-cyanospiro Compounds : The compound has been used in a one-step synthesis process to create substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, a process that includes chemical and electrochemical condensation (Shestopalov et al., 2002).
Molecular Structure and Biological Activity
Anticholinesterase Agents : Pyrazoline derivatives, including those containing the piperidine moiety, have been synthesized and evaluated for their anticholinesterase effects, showing potential for treating neurodegenerative disorders (Altıntop, 2020).
Molecular Structure Investigations : Studies involving the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies focus on understanding intermolecular interactions and molecular packing (Shawish et al., 2021).
Drug Metabolite Exposure Studies : Research on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, a serotonin-4 receptor partial agonist, has provided insights into the metabolism, binding, and permeability of drug metabolites using physiologically based pharmacokinetic modeling (Obach et al., 2018).
Synthesis and Characterization of Biological Agents : Studies on the synthesis and characterization of new compounds incorporating the pyrazole moiety, and their biological activities against various diseases, have been conducted (Li et al., 2015).
Electrochemical Studies of Mannich Bases : Novel Mannich bases bearing the pyrazolone moiety have been synthesized and characterized, with electrochemical studies providing insights into their reduction mechanism in different mediums (Naik et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-[1-(oxan-4-yl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-5-14-6-2-11(1)12-9-15-16(10-12)13-3-7-17-8-4-13/h9-11,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCYBBBPSLAXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
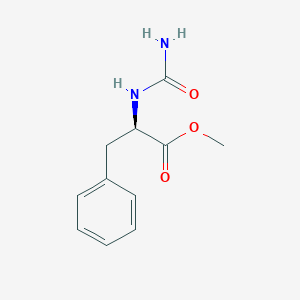
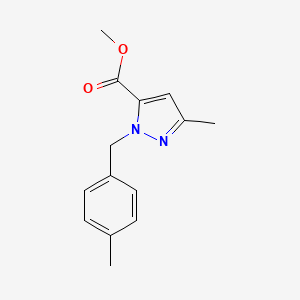
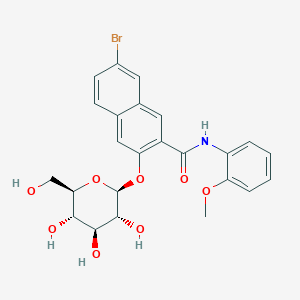

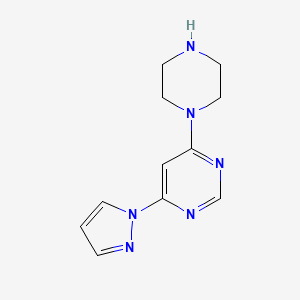
![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)
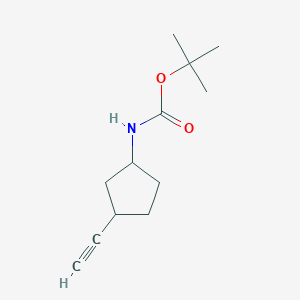
![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)


![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
